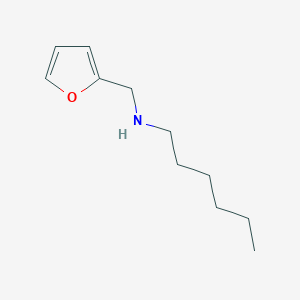

(Furan-2-ylmethyl)(hexyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(Furan-2-ylmethyl)(hexyl)amine is an organic compound with the molecular formula C11H19NO. It is a derivative of furan, a heterocyclic aromatic compound characterized by a ring structure composed of one oxygen and four carbon atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (Furan-2-ylmethyl)(hexyl)amine typically involves the reaction of furan derivatives with hexylamine. One common method is the reductive amination of furanic oxygenates in the presence of hydrogen and nitrogen sources . This process can be catalyzed by heterogeneous catalysts to achieve high yields of the target amine. Another approach involves the use of microwave-assisted conditions to synthesize ester and amide derivatives containing furan rings .

Industrial Production Methods

Industrial production of this compound may involve large-scale reductive amination processes using bio-based furanic oxygenates. The use of efficient catalysts and optimized reaction conditions is crucial to minimize side reactions and maximize the yield of the desired product .

Analyse Des Réactions Chimiques

Types of Reactions

(Furan-2-ylmethyl)(hexyl)amine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The compound can be reduced to form saturated amines.

Substitution: The furan ring can undergo substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Saturated amines.

Substitution: Various substituted furan derivatives.

Applications De Recherche Scientifique

(Furan-2-ylmethyl)(hexyl)amine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Explored for its potential use in drug development due to its bioactive properties.

Industry: Utilized in the production of bio-based chemicals and materials.

Mécanisme D'action

The mechanism of action of (Furan-2-ylmethyl)(hexyl)amine involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

- (Furan-2-ylmethyl)(butyl)amine

- (Furan-2-ylmethyl)(octyl)amine

- (Furan-2-ylmethyl)(ethyl)amine

Uniqueness

(Furan-2-ylmethyl)(hexyl)amine is unique due to its specific combination of the furan ring and hexylamine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Activité Biologique

(Furan-2-ylmethyl)(hexyl)amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound, with the chemical formula C11H19NO, is characterized by a furan ring substituted with a hexyl amine group. This structural configuration is significant for its biological interactions.

Research indicates that this compound may act through the inhibition of monoamine oxidase (MAO), specifically MAO-B. This enzyme plays a critical role in the metabolism of neurotransmitters and is implicated in various neurological disorders.

Inhibition of MAO-B

A study demonstrated that this compound derivatives exhibit selective inhibition of MAO-B, which is associated with cognitive enhancement. The compound showed an IC50 value of approximately 5.16 µM for MAO-B, indicating significant potency compared to other known inhibitors .

Antiproliferative Effects

In vitro studies have shown that this compound exhibits antiproliferative activity against several cancer cell lines. For instance, it has demonstrated cytotoxic effects against A549 lung carcinoma cells and MCF-7 breast cancer cells, suggesting its potential as an anticancer agent .

Neuroprotective Effects

The compound's ability to enhance synaptic transmission without inducing hyperexcitability positions it as a candidate for neuroprotective therapies. In animal models, it has been shown to improve long-term potentiation (LTP) in the hippocampus, which is crucial for learning and memory .

Case Studies and Research Findings

- Cytotoxicity Studies :

- Neuropharmacological Evaluation :

- ADMET Profile :

Data Summary Table

| Activity | Cell Line / Model | EC50 | IC50 | Notes |

|---|---|---|---|---|

| Antiproliferative | A549 Lung Carcinoma | < 10 µM | - | Significant cytotoxicity observed |

| Antiproliferative | MCF-7 Breast Carcinoma | < 10 µM | - | Comparable efficacy to doxorubicin |

| MAO-B Inhibition | Human Brain Tissue | - | 5.16 µM | Selective inhibition with neuroprotective potential |

| Neuropharmacological Effects | Rat Hippocampus | - | - | Enhanced LTP without inducing hyperexcitability |

Propriétés

IUPAC Name |

N-(furan-2-ylmethyl)hexan-1-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO/c1-2-3-4-5-8-12-10-11-7-6-9-13-11/h6-7,9,12H,2-5,8,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBILSHADLJGHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNCC1=CC=CO1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.